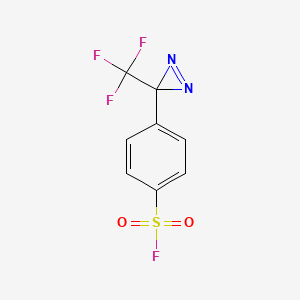
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group, a diazirine ring, and a sulfonyl fluoride group, making it a versatile compound in various chemical reactions and applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a diazirine precursor, followed by sulfonylation. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Photochemical Reactions: The diazirine ring can undergo photochemical reactions, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl compounds, and photochemically activated intermediates.
科学的研究の応用
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl and diazirine functionalities.
Biology: The compound is used in photoaffinity labeling, a technique to study protein-ligand interactions by forming covalent bonds upon UV irradiation.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazirine ring can be activated by UV light to form reactive intermediates. These intermediates can then interact with specific molecular targets, such as proteins or enzymes, leading to the formation of covalent adducts.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the diazirine ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Sodium trifluoroacetate: Another trifluoromethyl-containing compound with different applications and reactivity.
Uniqueness
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl fluoride is unique due to the combination of its trifluoromethyl group, diazirine ring, and sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C8H4F4N2O2S |
|---|---|
分子量 |
268.19 g/mol |
IUPAC名 |
4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H4F4N2O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H |
InChIキー |
JAULIRAHFOKLIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)



![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)

amine hydrochloride](/img/structure/B13513441.png)





